![molecular formula C7H4BrClFNO2 B6175628 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid CAS No. 2624123-44-8](/img/no-structure.png)
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid is a complex organic compound that contains multiple functional groups. It is a derivative of benzoic acid, which is a carboxylic acid . The compound contains a bromine, chlorine, and fluorine atom, which are halogens, and an amino group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 . The order of these reactions would be critical due to the directing effects of the substituents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms, with alternating single and double bonds. Attached to this ring would be the various functional groups: the amino group (-NH2), the bromine atom (Br), the chlorine atom (Cl), the fluorine atom (F), and the carboxylic acid group (-COOH) .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the amino group is a strong activator, meaning it would direct electrophilic aromatic substitution reactions to the ortho and para positions . The halogens, while deactivating, are ortho/para directors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds, which could affect its solubility and melting point .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid involves the introduction of amino, bromo, chloro, and fluoro groups onto a benzoic acid molecule.", "Starting Materials": [ "4-bromo-2-chloro-5-fluorobenzoic acid", "ammonia", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-chloro-5-fluorobenzoic acid with nitric acid and sulfuric acid to form 3-nitro-4-bromo-2-chloro-5-fluorobenzoic acid.", "Step 2: Reduction of 3-nitro-4-bromo-2-chloro-5-fluorobenzoic acid with hydrogen gas and palladium on carbon catalyst to form 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid.", "Step 3: Bromination of 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid with bromine and acetic acid to form 3-amino-4,5-dibromo-2-chlorobenzoic acid.", "Step 4: Chlorination of 3-amino-4,5-dibromo-2-chlorobenzoic acid with chlorine gas and sodium hydroxide to form 3-amino-4-bromo-2-chloro-5-chlorobenzoic acid.", "Step 5: Fluorination of 3-amino-4-bromo-2-chloro-5-chlorobenzoic acid with hydrogen fluoride and acetic acid to form 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid." ] } | |
CAS RN |
2624123-44-8 |
Product Name |
3-amino-4-bromo-2-chloro-5-fluorobenzoic acid |
Molecular Formula |
C7H4BrClFNO2 |
Molecular Weight |
268.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.